Compound Description: SDZ NKT343 is a human NK-1 tachykinin receptor antagonist. [] Research has focused on developing a robust, chromatography-free process for large-scale preparation of this compound. []
Relevance: While this compound shares the N-benzyl moiety with N-[3-(2-pyrimidinyloxy)benzyl]cyclopentanamine hydrochloride, its overall structure and biological activity differ significantly. It highlights the importance of considering the entire chemical structure when assessing relatedness, as even small changes can drastically alter a compound's properties. []
Compound Description: YC-93 is a 1,4-dihydropyridine derivative that exhibits potent vasodilatory effects, particularly in cerebral and coronary vessels. [] It has been studied for its potential in treating hypertension and cardiovascular diseases. [, ]
Relevance: This compound, like N-[3-(2-pyrimidinyloxy)benzyl]cyclopentanamine hydrochloride, contains both a benzyl and a N-methylamino group within its structure. [] The presence of these shared substructures suggests potential similarities in their pharmacological profiles, though further investigation is required. []
1-Benzyl-3-pyrazolidone hydrochloride
Compound Description: This compound is comprised of a 1-benzyl-3-oxo-1H+-pyrazolidinium cation and a chloride anion. [] The crystal structure reveals an approximate half-chair conformation for the five-membered ring. []
Relevance: The shared feature of a 1-benzyl substituent on a heterocyclic ring connects this compound to N-[3-(2-pyrimidinyloxy)benzyl]cyclopentanamine hydrochloride. [] This structural similarity may indicate shared chemical properties, but their biological activities are likely distinct. []
8-Oxa-3-aza-bicyclo[3.2.1]octane hydrochloride
Compound Description: This bicyclic compound is synthesized from 5-hydroxymethyl-2-furfuraldehyde. [] The final step involves hydrogenolysis of an N-benzyl protecting group using Pearlman's catalyst. []
Relevance: This compound highlights the use of N-benzyl as a protecting group in organic synthesis, a strategy potentially employed in the synthesis of N-[3-(2-pyrimidinyloxy)benzyl]cyclopentanamine hydrochloride. [] While the final compound structures differ considerably, the shared synthetic approach suggests potential similarities in their preparation routes. []
Compound Description: This compound, labeled with carbon-14, is an anti-emetic agent. [] Its synthesis involves four steps starting from carbon dioxide, achieving a final purified yield of 29%. []
Relevance: The inclusion of a substituted benzylamine moiety in both Compound 10 and N-[3-(2-pyrimidinyloxy)benzyl]cyclopentanamine hydrochloride suggests a possible common precursor or intermediate in their respective synthetic pathways. [] Despite their different pharmacological activities, this shared structural element offers insight into potential synthetic strategies. []
Compound Description: Similar to Compound 10, this compound is also a carbon-14 labeled anti-emetic agent. [] Its synthesis utilizes a similar pathway, including a debenzylation step, resulting in a 56% yield from carbon dioxide. []
Relevance: Like N-[3-(2-pyrimidinyloxy)benzyl]cyclopentanamine hydrochloride, Compound 11 contains a methylamino group attached to a benzyl moiety. [] This shared substructure implies potential similarities in their chemical properties and synthesis, even though their intended applications differ. []
Compound Description: This compound is a neuroleptic drug with antipsychotic activity. [] Its crystal structures, both anhydrous and monohydrate forms, exhibit disordering in the pyrrolidine ring and the benzyl group. []
Relevance: Sharing the N-benzyl-4-piperidinyl group with N-[3-(2-pyrimidinyloxy)benzyl]cyclopentanamine hydrochloride, YM-09151-1 demonstrates how seemingly minor structural changes can significantly impact a molecule's conformation and crystal packing, ultimately influencing its physicochemical and pharmacological properties. []
Compound Description: This compound is synthesized through a condensation reaction followed by a rearrangement. [] The absolute configuration of its cyclohexanone ring is determined to be in the chair conformation. []
Relevance: The presence of a benzyl substituent on a cyclic structure in both (+)-2-benzyl-2-[N-(α-phenylethyl)amino]cyclohexanone hydrochloride and N-[3-(2-pyrimidinyloxy)benzyl]cyclopentanamine hydrochloride points to a possible shared interest in exploring the impact of bulky substituents on cyclic systems, albeit with different core structures and functionalities. []
Compound Description: The crystal structure of this compound has been elucidated, revealing an intramolecular hydrogen bond between the amide nitrogen and the methoxy oxygen. []
Relevance: Both this compound and N-[3-(2-pyrimidinyloxy)benzyl]cyclopentanamine hydrochloride incorporate a 1-benzyl-4-substituted piperidine moiety. [] This structural motif suggests a common interest in exploring the pharmacological potential of compounds with this specific substitution pattern, even if their ultimate targets and activities are distinct. []
Compound Description: This compound belongs to a series of N-lactosylated 1,3,5-thiadiazine derivatives synthesized and characterized for their potential antimicrobial activity. [] The synthesis involves reacting N-hepta-O-acetyl-β-D-lactosyl isocyanodichloride with 1-aryl-5-phenyl-2-S-benzyl-2,4-isodithiobiurets. []
Relevance: Though structurally distinct from N-[3-(2-pyrimidinyloxy)benzyl]cyclopentanamine hydrochloride, this compound highlights the use of a benzyl group as a substituent on a heterocyclic scaffold. [] This emphasizes the versatility of benzyl groups in medicinal chemistry and their potential for influencing a compound's activity. []
Compound Description: These N-maltosylated 1,3,5-thiadiazine derivatives are synthesized by reacting 1-aryl-5-hepta-O-acetyl-β-D-maltosyl-2-S-benzyl-2,4-isodithiobiurets with tertiary butyl isocyanodichloride. [] These compounds were then characterized using various analytical techniques. []
Relevance: Similar to the previous compound, the presence of a S-benzyl substituent in this series, despite their structural differences from N-[3-(2-pyrimidinyloxy)benzyl]cyclopentanamine hydrochloride, underscores the broad utility of benzyl groups in modifying heterocyclic scaffolds for exploring biological activity. []
Ethyl 2-(3-(2-fluorobenzyloxy)ureido)acetate
Compound Description: This compound features a urea group linked to an ethyl acetate moiety through a 2-fluorobenzyloxy substituent. [] Its crystal structure reveals significant dihedral angles between the various planes within the molecule. []
Relevance: The inclusion of a substituted benzyloxy group in this compound, despite its different core structure compared to N-[3-(2-pyrimidinyloxy)benzyl]cyclopentanamine hydrochloride, emphasizes the significance of benzyl and benzyloxy groups in drug design. [] These groups can be found in diverse chemical contexts, suggesting their ability to influence a molecule's interactions with biological targets. []
Compound Description: H2fhcm is a ligand that forms a complex with Mn(II), characterized by octahedral geometry. [] The complex is stabilized by C-H···S interactions. []
Relevance: While structurally dissimilar to N-[3-(2-pyrimidinyloxy)benzyl]cyclopentanamine hydrochloride, the study of metal complexes, like the one with H2fhcm, highlights the broader relevance of coordination chemistry in drug discovery. [] Understanding ligand-metal interactions can inform the design of metal-based drugs or metalloenzyme inhibitors. []
Compound Description: H2pchbe·HCl is a ligand that forms complexes with various transition metals (Co(II), Cu(II), Zn(II), Fe(III)). [] These complexes, characterized by different geometries, highlight the diverse coordination behaviors of metal ions. []
Relevance: Although not directly comparable to N-[3-(2-pyrimidinyloxy)benzyl]cyclopentanamine hydrochloride, the investigation of metal complexes with H2pchbe·HCl provides valuable insights into structure-activity relationships. [] Modifying the ligand structure or the metal ion can lead to changes in the complex's geometry and, consequently, its biological activity. []
Compound Description: N-HATH·HCl is an acyclic monoazapolythioether whose crystal structure reveals hydrogen bonding between the protonated N-H2-ATH cation and chloride anions. []
Relevance: Despite being structurally distinct from N-[3-(2-pyrimidinyloxy)benzyl]cyclopentanamine hydrochloride, N-HATH·HCl emphasizes the importance of studying acyclic polythioethers and their derivatives. [] Their unique structural features and potential for metal coordination make them attractive targets for various applications, including drug development. []
Compound Description: S0100176 is a potent inhibitor of Kv1.5 potassium channels, potentially useful for treating atrial arrhythmias. [] Its activity is attributed to its ability to block the open state of these channels. []
Relevance: This compound highlights the use of a benzyl group within a complex structure designed for channel blocking activity. [] Although the overall structure and target differ from N-[3-(2-pyrimidinyloxy)benzyl]cyclopentanamine hydrochloride, the presence of the benzyl group underscores its widespread use in medicinal chemistry for diverse pharmacological targets. []
Compound Description: This series of compounds displays potent anti-acetylcholinesterase (anti-AChE) activity. [, ] Research has focused on exploring structure-activity relationships by modifying various substituents. [, ]
Compound Description: This compound is a highly potent acetylcholinesterase (AChE) inhibitor with an IC50 of 0.56 nM. [] It exhibits a remarkable 18,000-fold selectivity for AChE over butyrylcholinesterase (BuChE). []
Compound Description: Compound 19 is a potent anti-acetylcholinesterase (anti-AChE) agent, demonstrating an IC50 value of 1.2 nM. [] This compound exhibits significant selectivity for AChE over BuChE (approximately 34,700-fold). []
Relevance: Similar to N-[3-(2-pyrimidinyloxy)benzyl]cyclopentanamine hydrochloride, Compound 19 incorporates a 1-benzyl-4-substituted piperidine unit. [] This shared substructure underscores the importance of this particular chemical motif in designing potent and selective AChE inhibitors. []
Compound Description: This compound exhibits potent and selective acetylcholinesterase (AChE) inhibitory activity with an IC50 of 6.8 nM. [] It effectively elevates total acetylcholine (ACh) levels in the mouse forebrain. []
Relevance: The inclusion of the 1-benzyl-4-piperidinyl group in both Compound 6d and N-[3-(2-pyrimidinyloxy)benzyl]cyclopentanamine hydrochloride highlights the significance of this structural motif in designing AChE inhibitors. [] While the core structures differ, the presence of this shared group suggests a common interest in exploring its influence on AChE activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.